(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid
CAS No.: 170642-29-2
Cat. No.: VC21541600
Molecular Formula: C21H21NO4
Molecular Weight: 351,41 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 170642-29-2 |
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Molecular Formula | C21H21NO4 |
Molecular Weight | 351,41 g/mole |
IUPAC Name | (2R)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m1/s1 |
Standard InChI Key | DRGUEWQZLABTFG-LJQANCHMSA-N |
Isomeric SMILES | C1CC1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Identity and Structure
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid is a modified amino acid derivative primarily used in peptide synthesis. It belongs to the class of Fmoc-protected amino acids, which are fundamental building blocks in solid-phase peptide synthesis (SPPS). The compound features a cyclopropyl group at the beta position, which contributes to its unique structural properties .
Nomenclature and Synonyms
The compound is known by several names in scientific literature and commercial catalogs:
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Fmoc-D-Cyclopropylalanine
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Fmoc-beta-cyclopropyl-D-Ala-OH
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(2R)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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Cyclopropanepropanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (R)-
Physical and Chemical Properties
The compound possesses specific characteristics that define its behavior in chemical reactions and applications:
Property | Value |
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CAS Number | 170642-29-2 |
Molecular Formula | C₂₁H₂₁NO₄ |
Molecular Weight | 351.4 g/mol |
IUPAC Name | (2R)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI | InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m1/s1 |
InChIKey | DRGUEWQZLABTFG-LJQANCHMSA-N |
Physical State | Solid |
Storage Temperature | Freezer conditions recommended |
The structural configuration features an R-stereochemistry at the alpha carbon, distinguishing it from its S-enantiomer. This stereochemistry is critical for its specific applications in peptide chemistry .
Synthesis and Production
The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid typically involves complex processes to ensure the retention of stereochemical integrity.
Applications in Peptide Chemistry
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid finds its primary application in solid-phase peptide synthesis, particularly in the creation of peptides with specialized structural characteristics.
Role in Solid-Phase Peptide Synthesis
The compound serves as a building block in Fmoc-based solid-phase peptide synthesis (SPPS), which has become the predominant method for peptide production. The Fmoc approach offers several advantages over alternative methods:
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Mild deprotection conditions using bases rather than strong acids
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Orthogonality with various side-chain protecting groups
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Ability to monitor synthesis progress through UV detection of the liberated dibenzofulvene adduct
In SPPS, the amino acid is incorporated into the growing peptide chain through coupling reactions that form amide bonds. The cyclopropyl group at the beta position introduces specific conformational constraints that can influence secondary structure formation .
Structural Effects on Peptides
The incorporation of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid into peptide sequences can confer several unique properties:
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The cyclopropyl group adds structural rigidity to the peptide backbone
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The D-configuration can induce turns or specific secondary structures
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The combination of D-configuration and cyclopropyl group can enhance proteolytic stability
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The modified residue can alter binding properties to biological targets
These structural characteristics make the compound particularly valuable in designing peptides with specific conformational requirements, especially for biomedical applications where structural stability is critical .
Specialized Applications
Research demonstrates that compounds like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid have been employed in the synthesis of highly conformationally restricted cyclopropane tethers (CPTs). These structures can control conformation and improve cell permeability of cyclic peptides regardless of amino acid sequence, expanding the potential applications of peptide-based therapeutics.
Additionally, structurally related fluoromethylcyclopropylalanine residues have been used in the synthesis of hormaomycin analogues, indicating the versatility of cyclopropylalanine derivatives in constructing complex bioactive molecules .
Supplier | Package Size | Price | Purity |
---|---|---|---|
Acrotein | 0.5 g | $88 | 97% |
Acrotein | 5 g | $396 | 97% |
AK Scientific | 5 g | $478 | Not specified |
Labseeker | 10 g | $1,550 | 95% |
Labseeker | 25 g | $2,200 | 95% |
TRC | 50 mg | $45 | Not specified |
Cymit Quimica | 250 mg | €25 | Not specified |
Cymit Quimica | 1 g | €58 | Not specified |
Cymit Quimica | 5 g | €189 | Not specified |
Cymit Quimica | 10 g | €332 | Not specified |
Aapptec | 1 g | $95 | Not specified |
Pricing varies significantly based on quantity, purity, and supplier, reflecting the specialized nature of this compound and its importance in peptide chemistry .
Solubility Characteristics
Understanding the solubility properties of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid is crucial for its effective application in peptide synthesis.
Solubility in Various Solvents
Like many Fmoc-protected amino acids, this compound exhibits poor solubility in aqueous solutions but dissolves well in organic solvents commonly used in peptide synthesis. Recent research has focused on enhancing the solubility of hydrophobic compounds, including Fmoc-protected amino acids, in aqueous solutions to develop more environmentally friendly synthesis protocols .
Approaches to improve solubility of Fmoc-protected amino acids include:
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Use of mixed solvent systems
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Addition of solubilizing agents
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Development of specialized delivery systems
These considerations become particularly important when attempting to use the compound in greener peptide synthesis methodologies that aim to reduce dependence on organic solvents.
Comparative Analysis with Related Compounds
Examining the relationship between (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid and structurally similar compounds provides valuable insights into its unique properties and applications.
Comparison with Cyclohexylalanine Derivative
The structurally related compound (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid (Fmoc-D-Cha-OH) shares the Fmoc protection strategy but contains a cyclohexyl group instead of a cyclopropyl group at the beta position. This difference results in distinct conformational properties:
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The cyclopropyl group in the title compound creates a more rigid, constrained structure
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The cyclohexyl group in Fmoc-D-Cha-OH provides greater hydrophobicity
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The smaller size of the cyclopropyl group may allow for different packing arrangements in peptide structures
These structural differences translate into unique applications in peptide design, with each derivative offering specific advantages depending on the desired conformational and physicochemical properties.
Enantiomeric Comparison
The S-enantiomer of the compound, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid (Fmoc-L-cyclopropylalanine), differs from the R-enantiomer in its stereochemical configuration at the alpha carbon. This stereochemical difference results in:
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Different effects on peptide secondary structure
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Altered susceptibility to enzymatic degradation
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Distinct biological activity profiles
The choice between R and S enantiomers depends on the specific structural requirements of the target peptide and its intended application.
Research Applications and Case Studies
The specialized nature of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid makes it valuable in various research applications.
Peptide Design and Synthesis
The compound has been employed in the design of peptides with specific structural characteristics. Its ability to induce conformational constraints makes it particularly useful in:
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Creating peptides with enhanced stability against proteolytic degradation
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Developing peptide-based therapeutics with improved pharmacokinetic profiles
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Synthesizing peptides that mimic specific protein-protein interaction interfaces
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Generating rigid cyclic peptides with defined three-dimensional structures
Applications in Medicinal Chemistry
In medicinal chemistry, the compound has been utilized in:
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Development of highly conformationally restricted cyclopropane tethers (CPTs) for controlling peptide conformation
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Improving cell permeability of cyclic peptides regardless of amino acid sequence
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Creating peptide analogues with enhanced stability and specific binding properties
These applications demonstrate the compound's utility in advancing peptide-based drug development and exploring new therapeutic modalities.
Future Perspectives
As peptide therapeutics continue to gain prominence in the pharmaceutical industry, the importance of specialized building blocks like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid is likely to increase.
Emerging Trends
Several trends suggest expanded applications for this compound:
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Growing interest in peptide therapeutics with improved stability and bioavailability
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Advancements in environmentally friendly peptide synthesis methodologies
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Increasing focus on conformationally constrained peptides for biological applications
Research Opportunities
Future research directions may include:
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Exploration of new synthetic routes to improve efficiency and stereoselectivity
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Development of aqueous-compatible synthesis protocols for greener chemistry
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Investigation of alternative protecting group strategies compatible with cyclopropylalanine
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Further studies on the structural impact of cyclopropylalanine in different peptide contexts
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